![molecular formula C10H13NO2 B1335760 N-[4-(2-hydroxyethyl)phenyl]acetamide CAS No. 83345-11-3](/img/structure/B1335760.png)

N-[4-(2-hydroxyethyl)phenyl]acetamide

Overview

Description

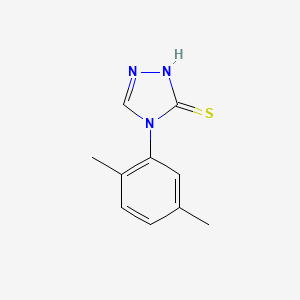

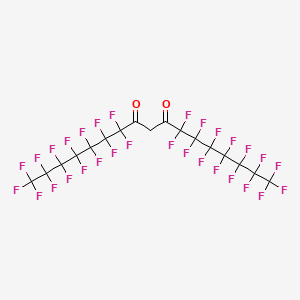

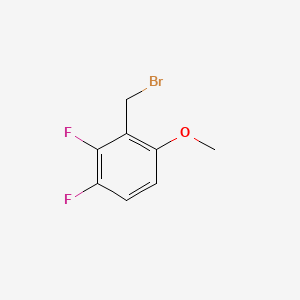

“N-[4-(2-hydroxyethyl)phenyl]acetamide” is a chemical compound with the CAS Number: 83345-11-3. It has a molecular weight of 179.22 . The compound is stored in a dry room at normal temperature and is available in solid form .

Molecular Structure Analysis

The InChI code for “N-[4-(2-hydroxyethyl)phenyl]acetamide” is 1S/C10H13NO2/c1-8(13)11-10-4-2-9(3-5-10)6-7-12/h2-5,12H,6-7H2,1H3,(H,11,13) . This indicates that the compound has a molecular formula of C10H13NO2.

Scientific Research Applications

Medicinal Chemistry and Drug Design

N-[4-(2-hydroxyethyl)phenyl]acetamide: and its derivatives are actively studied in medicinal chemistry for their potential therapeutic effects. The compound’s structure allows for the synthesis of various derivatives that can be tailored for specific pharmacological activities . For instance, certain N-phenylacetamide sulphonamides have shown promising analgesic activity, comparable or even superior to paracetamol . This highlights the compound’s significance in the design of new pharmaceuticals aimed at enhancing life quality through improved safety and efficacy.

Computational Chemistry Applications

In computational chemistry, N-[4-(2-hydroxyethyl)phenyl]acetamide serves as a model compound for studying drug interactions at the molecular level. Its molecular structure, featuring specific functional groups, makes it suitable for computational studies to predict biological activity and optimize drug properties before synthesis .

Synthesis of Biologically Active Substances

The compound is used as a precursor in the synthesis of biologically active substances. Its versatility in forming bonds with various functional groups enables the creation of a wide range of synthetic, semi-synthetic, and natural biologically active substances .

Pharmacological Research

Pharmacological research utilizes N-[4-(2-hydroxyethyl)phenyl]acetamide to explore its effects on biological systems. Studies have investigated its role in pain management, demonstrating its potential as an analgesic agent .

Chemical Diversity and Drug Safety

The chemical diversity of N-[4-(2-hydroxyethyl)phenyl]acetamide and its derivatives is of great interest. Researchers aim to design new derivatives that are safe and effective, contributing to the diversity of compounds available for drug development .

Industrial Organic Chemistry

In industrial organic chemistry, N-[4-(2-hydroxyethyl)phenyl]acetamide is involved in the development of processes for existing pharmaceuticals. Its structure is key in understanding the physicochemical properties that influence industrial-scale synthesis .

Anticonvulsant Activity

Research has also been conducted on the anticonvulsant activity of N-phenylacetamide derivatives. These studies are crucial for developing new treatments for epilepsy and other seizure-related disorders .

Commercial Availability for Research

Lastly, the commercial availability of N-[4-(2-hydroxyethyl)phenyl]acetamide facilitates its use in scientific research. Suppliers like MilliporeSigma provide this compound for various research applications, ensuring that scientists have access to high-quality materials for their studies .

Safety And Hazards

Future Directions

properties

IUPAC Name |

N-[4-(2-hydroxyethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(13)11-10-4-2-9(3-5-10)6-7-12/h2-5,12H,6-7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEJXTZQKRHBHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391170 | |

| Record name | N-[4-(2-hydroxyethyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2-hydroxyethyl)phenyl]acetamide | |

CAS RN |

83345-11-3 | |

| Record name | N-[4-(2-hydroxyethyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid](/img/structure/B1335680.png)

![5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335691.png)

![3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335711.png)